molecular formula C18H14ClN B1184071 3-[Chloro(diphenyl)methyl]pyridine

3-[Chloro(diphenyl)methyl]pyridine

Cat. No.: B1184071
M. Wt: 279.767
InChI Key: ZZZRNCOCGNTJBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[Chloro(diphenyl)methyl]pyridine is a synthetic pyridine derivative of interest in medicinal chemistry and organic synthesis research. Pyridine-containing scaffolds are widely utilized in pharmaceutical development due to their ability to improve solubility and metabolic stability, and serve as key pharmacophores in therapeutic agents . This compound features a chlorodiphenylmethyl group, a structural motif often explored for its potential biological activity. Researchers value such pyridine derivatives for developing novel active compounds and as versatile intermediates in multi-step synthetic routes . The mechanism of action for research compounds containing the pyridine scaffold varies widely and can involve targeting central nervous system (CNS) receptors, modulating ion channels, or acting on enzymes . This product is intended for research applications in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the specific safety data sheet (SDS) and scientific literature for detailed handling and experimental protocols.

Properties

Molecular Formula

C18H14ClN

Molecular Weight

279.767

IUPAC Name

3-[chloro(diphenyl)methyl]pyridine

InChI

InChI=1S/C18H14ClN/c19-18(15-8-3-1-4-9-15,16-10-5-2-6-11-16)17-12-7-13-20-14-17/h1-14H

InChI Key

ZZZRNCOCGNTJBG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CN=CC=C3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

Pyridine derivatives with halogenated or aryl substituents are common in agrochemicals and pharmaceuticals. Key analogues include:

Table 1: Structural and Physical Property Comparison
Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents Applications
3-[Chloro(diphenyl)methyl]pyridine C₁₈H₁₄ClN 283.77 ~250–270 (estimated) Chlorodiphenylmethyl (3-position) Potential intermediate
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine C₃₁H₂₉ClN₄O₂ 525 268–287 Chloro, substituted phenyl, amino Synthetic intermediates
2-Chloro-5-(trifluoromethyl)pyridine C₆H₃ClF₃N 181.55 Not reported Chloro, trifluoromethyl (2,5-positions) Pesticide intermediate
3-Bromo-2-(chloromethyl)pyridine C₆H₅BrClN 220.47 Not reported Bromo, chloromethyl (2,3-positions) Pharmaceutical synthesis

Key Observations :

  • Melting Points : Bulky substituents (e.g., diphenyl) correlate with higher melting points (~250–270°C estimated) compared to simpler derivatives (e.g., 2-chloro-5-methylpyridine, melting point ~100–120°C) .
  • Halogen Influence : Chlorine and bromine substituents enhance electrophilic substitution reactivity, while trifluoromethyl groups improve metabolic stability and lipophilicity .

Spectral Characteristics

Spectral data from analogous compounds provide insights into structural confirmation:

Table 2: Spectral Data Comparison
Compound IR (C-Cl stretch, cm⁻¹) ¹H NMR (δ, ppm)
This compound ~700 (estimated) Aromatic H: 7.1–7.8; CH₃: 0.7–2.3
C₃₁H₂₉ClN₄O₂ () 708 0.78 (s, 3H), 3.82 (s, OCH₃), 7.18–7.79
2-Chloro-5-(trifluoromethyl)pyridine 715–725 Aromatic H: 8.1–8.5; CF₃: singlet ~7.2

Analysis :

  • The C-Cl stretch in this compound aligns with values observed in similar compounds (~700–725 cm⁻¹) .
  • ¹H NMR signals for aromatic protons (7.1–7.8 ppm) and alkyl groups (0.7–2.3 ppm) reflect the diphenyl and pyridine environments .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[Chloro(diphenyl)methyl]pyridine, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For example, reacting diphenylmethyl chloride with pyridine derivatives under anhydrous conditions (e.g., AlCl₃ catalysis) achieves substitution at the 3-position. Optimize yield by controlling reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 pyridine:diphenylmethyl chloride). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) enhances purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodology :

  • ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm for pyridine and diphenyl groups) and the chloro-substituted methane (δ 5.1–5.3 ppm).
  • ¹³C NMR : Confirm the pyridine ring carbons (120–150 ppm) and the quaternary carbon bonded to chlorine (δ 70–75 ppm).
  • IR : Detect C-Cl stretching at 550–600 cm⁻¹ and pyridine ring vibrations at 1600–1450 cm⁻¹.
  • HRMS : Verify molecular ion peak at m/z 295.06 (C₁₈H₁₄ClN⁺) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data of this compound derivatives across different studies?

  • Methodology : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability) to rule out assay-specific artifacts. Analyze structural analogs (e.g., 2-(Chloro(4-chlorophenyl)methyl)pyridine) to isolate substituent effects. Employ computational docking (e.g., AutoDock Vina) to assess binding affinity variations due to stereoelectronic differences .

Q. How does the substitution pattern on the pyridine ring influence the compound's reactivity and interaction with biological targets?

  • Methodology : Compare regiochemical outcomes (e.g., 3- vs. 2-substitution) using DFT calculations (B3LYP/6-31G*) to predict electron density distribution. Experimentally, evaluate nucleophilic substitution rates with amines or thiols. Biological assays (e.g., receptor binding) reveal that 3-substitution enhances π-π stacking with aromatic amino acids (e.g., Tyr in kinases), while chloro groups improve membrane permeability .

Q. What in vitro models are appropriate for evaluating the neuropharmacological potential of this compound?

  • Methodology : Use primary neuronal cultures or SH-SY5Y cells to assess neurotoxicity and neurotransmitter modulation (e.g., acetylcholine esterase inhibition). For receptor targeting, perform radioligand binding assays on nicotinic acetylcholine receptors (nAChRs). Validate findings with patch-clamp electrophysiology to measure ion channel activity .

Methodological Considerations

  • Safety : Handle chloro derivatives in fume hoods with nitrile gloves; avoid skin contact due to potential alkylating toxicity .
  • Analytical Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities (<0.5%) and confirm stability under storage conditions (4°C, inert atmosphere) .

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